molecular formula C22H25N3O2S B11523634 (2Z,5E)-5-[4-(diethylamino)-2-methoxybenzylidene]-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one

(2Z,5E)-5-[4-(diethylamino)-2-methoxybenzylidene]-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B11523634
M. Wt: 395.5 g/mol
InChI Key: GRDYJOVDZBHRCT-DEDYPNTBSA-N
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Description

The compound (2Z,5E)-5-{[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule that features a thiazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5E)-5-{[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of appropriate aldehydes and amines with thiazolidinone derivatives under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process would include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

The compound (2Z,5E)-5-{[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    p-Toluenesulfonic acid, palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, (2Z,5E)-5-{[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (2Z,5E)-5-{[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2Z,5E)-5-{[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C22H25N3O2S

Molecular Weight

395.5 g/mol

IUPAC Name

(5E)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H25N3O2S/c1-5-25(6-2)18-12-9-16(19(14-18)27-4)13-20-21(26)24-22(28-20)23-17-10-7-15(3)8-11-17/h7-14H,5-6H2,1-4H3,(H,23,24,26)/b20-13+

InChI Key

GRDYJOVDZBHRCT-DEDYPNTBSA-N

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=C/2\C(=O)NC(=NC3=CC=C(C=C3)C)S2)OC

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)C)S2)OC

Origin of Product

United States

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